molecular formula C16H12BrN3O2 B10949314 N-(5-bromopyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(5-bromopyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B10949314
M. Wt: 358.19 g/mol
InChI Key: CKEFKSVWBMSCOE-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the isoxazolecarboxylic acid with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide for azide substitution, or Grignard reagents for alkylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, alkylated products, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-BROMO-2-PYRIDYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE: Similar structure but lacks the methyl group on the phenyl ring.

    N-(5-CHLORO-2-PYRIDYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a chlorine atom instead of bromine.

    N-(5-BROMO-2-PYRIDYL)-5-(4-METHYLPHENYL)-3-THIAZOLECARBOXAMIDE: Similar structure but with a thiazole ring instead of an isoxazole ring.

Uniqueness

N-(5-BROMO-2-PYRIDYL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H12BrN3O2/c1-10-2-4-11(5-3-10)14-8-13(20-22-14)16(21)19-15-7-6-12(17)9-18-15/h2-9H,1H3,(H,18,19,21)

InChI Key

CKEFKSVWBMSCOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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